Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride
CAS No.:
Cat. No.: VC15746155
Molecular Formula: C8H13ClF3NO2
Molecular Weight: 247.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClF3NO2 |
|---|---|
| Molecular Weight | 247.64 g/mol |
| IUPAC Name | 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-3-1-5(12-6)2-4-7(13)14;/h5-6,12H,1-4H2,(H,13,14);1H/t5-,6+;/m0./s1 |
| Standard InChI Key | QLAMIMQVRRUDLZ-RIHPBJNCSA-N |
| Isomeric SMILES | C1C[C@@H](N[C@@H]1CCC(=O)O)C(F)(F)F.Cl |
| Canonical SMILES | C1CC(NC1CCC(=O)O)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride belongs to the class of amino acid derivatives, featuring a pyrrolidine ring substituted with a trifluoromethyl group and a propanoic acid side chain. The compound’s racemic nature arises from the presence of both enantiomers of the chiral centers at positions 2 and 5 of the pyrrolidine ring .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClF₃NO₂ | |
| Molecular Weight | 247.64 g/mol | |
| CAS Number | 2031242-10-9, 2307780-58-9* | |
| SMILES Notation | OC(=O)CC[C@@H]1CCC@@HC(F)(F)F.Cl |
*Discrepancies in CAS numbers may reflect batch-specific registrations or vendor variations.
The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, traits critical for blood-brain barrier penetration in neuroactive compounds . The hydrochloride salt improves aqueous solubility, facilitating in vitro and in vivo studies .
Synthesis and Stereochemical Considerations
The synthesis of this compound involves multi-step organic reactions to construct the pyrrolidine scaffold, introduce the trifluoromethyl group, and attach the propanoic acid moiety. Key steps include:
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Pyrrolidine Ring Formation: Cyclization reactions using γ-amino alcohols or ketones, often catalyzed by transition metals.
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Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic reagents under controlled conditions .
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Racemic Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods, though the "rac" prefix indicates the final product retains both configurations .
Stereochemical control at the 2R and 5S positions is achieved through asymmetric catalysis or chiral auxiliaries, though specific protocols remain proprietary .
Mechanism of Action and Biological Activity
In vitro studies suggest the compound interacts with G protein-coupled receptors (GPCRs), particularly those implicated in neurotransmitter signaling . Its mechanism may involve:
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Receptor Modulation: Acting as an agonist or antagonist at dopamine or serotonin receptors, altering synaptic transmission.
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Cellular Signaling: Influencing cAMP or calcium ion pathways, impacting neuronal growth and plasticity .
While exact targets remain undisclosed, the structural similarity to known neuroactive pyrrolidines supports potential applications in Parkinson’s disease, depression, or anxiety disorders .
Applications in Drug Discovery
The compound’s design aligns with medicinal chemistry strategies for CNS-targeted therapeutics:
| Application Area | Rationale | Reference |
|---|---|---|
| Neuropharmacology | High lipophilicity for CNS uptake | |
| Lead Optimization | Trifluoromethyl enhances binding | |
| Metabolic Stability | Resistance to cytochrome P450 |
Ongoing research focuses on derivatizing the propanoic acid group to improve pharmacokinetics or target specificity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | Wear protective gloves/clothing |
| H319: Eye irritation | Use eye/face protection |
| H335: Respiratory irritation | Ensure adequate ventilation |
The compound is classified under GHS07 and should be stored at room temperature in a dry environment .
| Vendor | Status (as of April 2025) |
|---|---|
| CymitQuimica | Discontinued |
| AaronChem | In stock |
| Sigma-Aldrich/Enamine | Limited availability |
Researchers are advised to verify stock status and explore synthetic routes for in-house production .
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